3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Molecular weight differentiation N-substituent mass contribution Ivabradine intermediate identity

3-(2,4-Dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 1574325-20-4; molecular formula C₁₉H₁₇Cl₂NO₃; MW 378.25 g/mol) is a substituted 1,3-dihydro-2H-3-benzazepin-2-one derivative. This compound belongs to the benzazepinone class that serves as the core scaffold for clinically validated specific bradycardic agents—including ivabradine (marketed as Corlanor®/Procoralan®) and zatebradine (UL-FS 49)—which selectively inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node.

Molecular Formula C19H17Cl2NO3
Molecular Weight 378.2 g/mol
Cat. No. B14953176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Molecular FormulaC19H17Cl2NO3
Molecular Weight378.2 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C=CN(C(=O)CC2=C1)CC3=C(C=C(C=C3)Cl)Cl)OC
InChIInChI=1S/C19H17Cl2NO3/c1-24-17-7-12-5-6-22(11-13-3-4-15(20)10-16(13)21)19(23)9-14(12)8-18(17)25-2/h3-8,10H,9,11H2,1-2H3
InChIKeyWPLXNBFDANWYDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one: Compound Class, Synthetic Role, and Procurement Context


3-(2,4-Dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 1574325-20-4; molecular formula C₁₉H₁₇Cl₂NO₃; MW 378.25 g/mol) is a substituted 1,3-dihydro-2H-3-benzazepin-2-one derivative . This compound belongs to the benzazepinone class that serves as the core scaffold for clinically validated specific bradycardic agents—including ivabradine (marketed as Corlanor®/Procoralan®) and zatebradine (UL-FS 49)—which selectively inhibit hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the sinoatrial node [1]. The compound is documented in patent literature as a synthetic intermediate en route to ivabradine and its pharmaceutically acceptable salts, with the 2,4-dichlorobenzyl substituent at the N-3 position serving as a key structural differentiator from other benzazepinone intermediates [2].

Why Unsubstituted 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Cannot Replace the 3-(2,4-Dichlorobenzyl) Derivative in Ivabradine Synthesis


The unsubstituted parent compound 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS 73942-87-7; MW 219.24 g/mol) is a broadly used ivabradine intermediate, but it lacks the N-3 substituent required for direct downstream functionalization in convergent synthetic routes [1]. The 3-(2,4-dichlorobenzyl) derivative (MW 378.25 g/mol) incorporates a specific N-benzyl group whose electron-withdrawing 2,4-dichloro substitution pattern modulates the reactivity of the benzazepinone lactam nitrogen, enabling regioselective N-alkylation or N-acylation steps that are documented in patent processes for ivabradine manufacture [2]. Generic substitution with other N-benzyl analogs (e.g., 4-isopropylbenzyl or 3-iodopropyl derivatives) alters the steric and electronic profile at the reaction center, potentially compromising yield, selectivity, or the impurity profile of the final active pharmaceutical ingredient (API). The 2,4-dichlorobenzyl group thus represents a deliberate synthetic design choice rather than an interchangeable protecting group [3].

Quantitative Differentiation Evidence: 3-(2,4-Dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one vs. Closest Analogs


Molecular Weight and N-Substituent Mass Contribution vs. Unsubstituted Parent Benzazepinone

The 3-(2,4-dichlorobenzyl) substituent contributes 159.01 Da of additional mass relative to the unsubstituted parent 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, representing a 72.5% increase in molecular weight. This mass difference, attributable to the C₇H₅Cl₂ benzyl group, provides unambiguous identity confirmation via LC-MS in reaction monitoring and impurity profiling workflows. Compared to the 3-(4-isopropylbenzyl) analog (C₁₀H₁₃ substituent; approximate MW ~365 g/mol), the dichlorobenzyl derivative is distinguishable by its characteristic ³⁵Cl/³⁷Cl isotopic signature (M:M+2:M+4 ratio ~9:6:1) .

Molecular weight differentiation N-substituent mass contribution Ivabradine intermediate identity

Patent-Documented Role as a Defined Ivabradine Synthetic Intermediate vs. Non-Specific Benzazepinone Derivatives

Patent MD-4461-B1 (Servier Lab, 2017) and related patent family members (HUE025550T2, EP-2739610-B1) specifically claim processes for synthesizing 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one derivatives bearing defined N-substituents—including 2,4-dichlorobenzyl groups—as intermediates for ivabradine production. In contrast, the unsubstituted parent compound (CAS 73942-87-7) is a general-purpose intermediate requiring additional N-functionalization steps. The dichlorobenzyl-substituted compound enables a convergent synthetic strategy where the N-substituent is installed early, potentially reducing the number of post-coupling transformations and associated impurity formation [1]. While quantitative yield comparisons across specific N-substituents are not publicly disclosed, the patent documentation establishes this compound as a designed intermediate rather than an arbitrary derivative [2].

Synthetic intermediate identity Ivabradine manufacturing process Regioselective N-functionalization

Class-Level HCN Channel Inhibitory Scaffold Validation: Benzazepinone Core vs. Non-Benzazepinone Bradycardic Agents

The 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one scaffold is the validated pharmacophoric core of clinically advanced specific bradycardic agents. Zatebradine (UL-FS 49), which shares the identical benzazepinone core, inhibits HCN channels with an IC₅₀ of 1.96 µM and produces 92% inhibition of hHCN1-mediated current at 10 µM [1]. In vivo, zatebradine reduces heart rate dose-dependently from 600 to 200 bpm with an ED₅₀ of 1.8 mg/kg (i.p.) in mice . The foundational SAR study by Reiffen et al. (1990) demonstrated that the benzazepinone ring is crucial for bradycardic activity by imposing a specific molecular conformation, and that the N-3 substituent identity and alkyl chain length markedly influence potency and selectivity [2]. While direct pharmacological data for the 3-(2,4-dichlorobenzyl) derivative are not publicly available, the class-level evidence confirms that N-substitution on this scaffold is a critical determinant of biological activity, distinguishing it from non-functionalized or differently substituted analogs [2].

HCN channel inhibition Bradycardic scaffold validation Structure-activity relationship

Physicochemical Property Differentiation: Calculated Lipophilicity vs. Unsubstituted Parent as a Surrogate for Chromatographic Behavior

The 2,4-dichlorobenzyl substituent substantially increases calculated lipophilicity relative to the unsubstituted parent compound. Computational logP estimates for structurally analogous N-substituted 7,8-dimethoxybenzazepinones range from approximately 4.0–4.5, compared to an estimated logP of approximately 1.3–1.8 for the unsubstituted parent (MW 219.24) . This 2–3 log unit difference translates to a predicted 100- to 1000-fold increase in reverse-phase HPLC retention (k'), which has practical implications for chromatographic method development in impurity profiling and reaction monitoring. The enhanced lipophilicity also affects solubility: the unsubstituted parent shows measurable solubility in DMSO and chloroform (melting point >213°C) , while the dichlorobenzyl derivative is expected to exhibit reduced aqueous solubility due to the additional hydrophobic benzyl group. These differences are relevant for selecting appropriate solvents and chromatographic conditions in process development .

Lipophilicity logP Chromatographic retention Reverse-phase HPLC

Procurement-Relevant Application Scenarios for 3-(2,4-Dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one


Ivabradine Process Chemistry: Convergent Synthetic Route Requiring Pre-Installed N-(2,4-Dichlorobenzyl) Group

In convergent ivabradine manufacturing processes, the 3-(2,4-dichlorobenzyl) derivative serves as a pre-functionalized benzazepinone building block that can be directly coupled without requiring late-stage N-alkylation. This is particularly relevant when the 2,4-dichlorobenzyl group serves as a protective or directing group that is later removed or modified. Patent MD-4461-B1 (Servier Lab) explicitly claims the synthesis and use of such N-substituted intermediates, providing regulatory and intellectual property context for procurement decisions in generic API development [1].

Analytical Reference Standard for Impurity Profiling in Ivabradine Drug Substance

The compound's distinctive molecular weight (378.25 g/mol) and characteristic dichloro isotopic pattern (M:M+2:M+4 ≈ 9:6:1) make it suitable as an analytical reference marker in LC-MS impurity profiling of ivabradine API. Its chromatographic behavior—with significantly longer RP-HPLC retention than the unsubstituted parent due to the lipophilic dichlorobenzyl group (estimated ΔlogP ≈ +2.2 to +3.2)—enables its resolution from other benzazepinone-related impurities . This application requires the compound at high chromatographic purity (≥95% by HPLC).

Benzazepinone SAR Exploration: N-Substituent Electronic Effects on HCN Channel Pharmacology

For medicinal chemistry programs exploring structure-activity relationships around the benzazepinone bradycardic scaffold, the 3-(2,4-dichlorobenzyl) derivative provides a probe of electron-withdrawing N-substituent effects. The foundational SAR by Reiffen et al. (1990) established that N-substitution critically modulates bradycardic potency within this class, with the benzazepinone ring conformation being essential for activity [2]. While direct pharmacological data for this specific derivative are not publicly available, the compound enables systematic exploration of how halogenated benzyl groups influence HCN channel binding relative to alkyl (isopropylbenzyl), haloalkyl (iodopropyl), or unsubstituted comparators [2].

Process Analytical Technology (PAT) Method Development Using Distinctive Mass Spectrometric Signature

The unique chlorine isotopic signature of the 2,4-dichlorobenzyl group enables selective mass spectrometric detection even in the presence of other benzazepinone intermediates that lack halogen atoms. This facilitates the development of quantitative LC-MS methods for reaction monitoring, where the compound can be tracked via extracted ion chromatograms at m/z 378 (M⁺), 380 (M+2), and 382 (M+4) with the characteristic ~9:6:1 ratio, providing inherent confirmation of structural identity alongside quantification [1].

Quote Request

Request a Quote for 3-(2,4-dichlorobenzyl)-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.